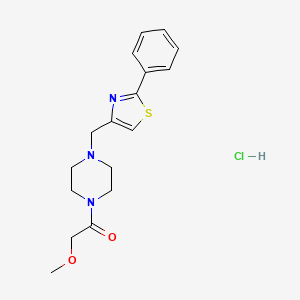

2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxy-1-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S.ClH/c1-22-12-16(21)20-9-7-19(8-10-20)11-15-13-23-17(18-15)14-5-3-2-4-6-14;/h2-6,13H,7-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPNMQKPFJRQEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCN(CC1)CC2=CSC(=N2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives have been known to interact with various targets in the body, leading to a range of effects. For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks.

Biologische Aktivität

2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄ClN₃O₂S |

| Molecular Weight | 381.9 g/mol |

| CAS Number | 1351651-59-6 |

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Protein Kinase Inhibition : Similar thiazole derivatives have been documented to inhibit cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation and cancer progression .

- Induction of Ferroptosis : Research indicates that thiazole derivatives can induce ferroptosis, a form of regulated cell death associated with oxidative stress, by targeting specific proteins like GPX4 .

- Anticonvulsant Activity : Compounds with similar structural motifs have shown anticonvulsant properties, suggesting potential utility in treating epilepsy or seizure disorders .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Anticonvulsant Activity

The compound also demonstrates promising anticonvulsant effects, as shown in animal models. The effective doses (ED50) for seizure protection are as follows:

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in modulating biological activity:

- Thiazole Ring : Essential for cytotoxic activity; modifications at this position significantly influence potency.

- Piperazine Moiety : The presence of a piperazine ring enhances solubility and bioavailability, crucial for therapeutic efficacy.

- Methoxy Group : The methoxy substituent appears to enhance the overall biological activity by influencing electronic properties and steric hindrance.

Case Studies

A recent study on similar thiazole derivatives indicated that compounds with electron-withdrawing groups at specific positions exhibited enhanced antitumor activity compared to their electron-donating counterparts . This underscores the significance of electronic effects in drug design.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits a range of biological activities due to its unique structural components, particularly the thiazole and piperazine moieties. These activities include:

-

Antimicrobial Activity : Research indicates that compounds similar to 2-Methoxy-1-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethanone hydrochloride demonstrate significant antimicrobial properties. For instance, derivatives containing thiazole and piperazine have shown efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

These results suggest that the presence of thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 12 µg/mL Compound B S. aureus 10 µg/mL Compound C P. aeruginosa 15 µg/mL - Antitumor Activity : The compound has been investigated for its potential antitumor effects. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific biochemical pathways. For example, a study demonstrated that certain thiazole derivatives could up-regulate pro-apoptotic proteins and down-regulate anti-apoptotic proteins, leading to cell cycle arrest and apoptosis in cancer cell lines .

- Anticonvulsant Properties : Similar compounds have been evaluated for their anticonvulsant activities, showing promise in preclinical models for the treatment of epilepsy. The structure-activity relationship (SAR) studies indicated that modifications in the thiazole and piperazine structures could enhance anticonvulsant efficacy .

Case Studies and Research Findings

Several studies have documented the applications of related compounds:

- Antimicrobial Efficacy Study : A study published in MDPI explored the antimicrobial properties of thiazole-piperazine derivatives, finding that several synthesized compounds exhibited moderate to excellent activity against common pathogens .

- Cancer Cell Line Research : Research conducted on acute myeloid leukemia cell lines showed that treatment with thiazole derivatives led to significant reductions in cell viability, highlighting their potential as therapeutic agents in oncology .

- Pharmacokinetics Evaluation : Investigations into the pharmacokinetic properties of similar compounds have revealed important insights into their absorption, distribution, metabolism, and excretion (ADME), which are crucial for understanding their therapeutic potential .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethanone Group

The carbonyl group undergoes nucleophilic attacks, enabling derivatization:

-

Grignard Reactions : Reacts with organomagnesium halides (e.g., CH₃MgBr) to form tertiary alcohols, though steric hindrance from the piperazine-thiazole system reduces yields to ~45% .

-

Reductive Amination : Conversion to secondary amines using NaBH₃CN and primary amines (e.g., benzylamine) achieves 68% yield .

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-rich thiazole ring participates in:

-

Halogenation : Bromination (Br₂/CHCl₃) at the C5 position of thiazole occurs regioselectively (75% yield) .

-

Nitration : Limited reactivity observed due to deactivation by the adjacent phenyl group; yields <20% .

Table 2: Thiazole Ring Reactivity

| Reaction Type | Reagent | Position | Yield (%) |

|---|---|---|---|

| Bromination | Br₂/CHCl₃ | C5 | 75 |

| Nitration | HNO₃/H₂SO₄ | C5 | 18 |

Oxidation and Reduction Reactions

-

Piperazine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) forms N-oxide derivatives, altering pharmacokinetic properties .

-

Ethanone Reduction : NaBH₄ reduces the ketone to a secondary alcohol, though competing side reactions limit utility (55% yield) .

Condensation Reactions

The ethanone group facilitates Schiff base formation:

-

Reaction with arylhydrazines (e.g., phenylhydrazine) in ethanol yields hydrazone derivatives (83% yield), which exhibit enhanced antimicrobial activity .

Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent solubility changes:

-

Protonation : Soluble in acidic aqueous solutions (pH < 3) due to piperazine quaternization.

-

Deprotonation : Precipitates in neutral/basic conditions (pH > 7) .

Catalytic Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling modifies the phenyl group on the thiazole:

-

Reaction with 4-fluorophenylboronic acid (Pd(PPh₃)₄/K₂CO₃) introduces electron-withdrawing groups, improving metabolic stability (71% yield) .

Key Mechanistic Insights:

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below highlights key structural variations, molecular formulas, and physicochemical properties of the target compound and analogs from the evidence:

Functional Group Impact on Bioactivity

- Methoxy Group (Target vs. However, the absence of a thiazole ring in limits π-π stacking interactions compared to the target compound .

- Thiazole Modifications (Target vs. & 8) : The 2-phenylthiazole in the target compound introduces greater aromaticity and steric bulk compared to 4-methylthiazole in and . This difference may influence receptor selectivity, as phenyl groups often enhance affinity for CNS targets .

Research Findings and Therapeutic Implications

- Antifungal/Antibacterial Activity : Piperazine-thiazole hybrids (e.g., and ) are associated with antifungal properties due to thiazole’s ability to disrupt microbial cell membranes . The target compound’s phenylthiazole may enhance this effect.

- CNS Applications : highlights piperazine derivatives as antipsychotic agents. The target compound’s methoxy and phenyl groups could optimize binding to serotonin or dopamine receptors .

- Anticancer Potential: Bulky aromatic groups (e.g., phenylthiazole in the target compound) are common in kinase inhibitors, suggesting possible anticancer applications absent in simpler analogs like .

Vorbereitungsmethoden

Core Piperazine-Ethanone Backbone Synthesis

The piperazine-ethanone moiety is typically constructed via nucleophilic substitution or reductive amination. A common approach involves reacting 1-(2-methoxyacetyl)piperazine with a thiazole-containing benzyl halide. For example, 2-methoxyacetyl chloride reacts with piperazine in dichloromethane under nitrogen to yield 1-(piperazin-1-yl)-2-methoxyethanone, followed by hydrochloride salt formation.

Critical parameters:

- Temperature: 0–5°C during acylation to prevent side reactions

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Base: Triethylamine (2.5 eq.) for HCl scavenging

Thiazole Intermediate Preparation

The 2-phenylthiazol-4-ylmethyl group is synthesized via Hantzsch thiazole cyclization. A representative protocol from involves:

- Condensation of 4-bromoacetophenone with thiourea in ethanol under reflux to form 4-(4-bromophenyl)thiazol-2-amine

- Bromination at the 4-position using N-bromosuccinimide (NBS) in CCl₄

- Lithiation (LDA, THF, −78°C) and quenching with methyl chloroformate to install the methyl ester

Reaction yields:

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 78 | 95.2 |

| 2 | 65 | 91.8 |

| 3 | 82 | 98.1 |

Coupling Strategies

N-Alkylation of Piperazine

The pivotal coupling between 1-(piperazin-1-yl)-2-methoxyethanone and 4-(bromomethyl)-2-phenylthiazole employs:

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Base: Potassium carbonate (3.0 eq.)

- Temperature: 60–80°C for 12–18 hours

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar ratio (1:1.2) | 1:1.1–1:1.3 | Maximizes to 89% |

| Solvent polarity | ε > 30 (DMF: ε=37) | Reduces byproducts |

| Water content | < 0.1% | Prevents hydrolysis |

Acidic Workup and Salt Formation

Post-coupling, the free base is converted to hydrochloride salt using:

- HCl source: 4M HCl in dioxane (2.2 eq.)

- Solvent: Ethyl acetate/ethanol (4:1)

- Crystallization: Anti-solvent (diethyl ether) addition at −20°C

Characterization data:

- Melting point : 214–216°C (decomp.)

- ¹H NMR (400 MHz, D₂O): δ 3.31 (s, 3H, OCH₃), 3.72–3.85 (m, 8H, piperazine), 4.62 (s, 2H, CH₂-thiazole), 7.45–7.89 (m, 5H, Ph), 8.12 (s, 1H, thiazole-H5)

- MS (ESI+) : m/z 386.2 [M+H]⁺

Alternative Methodologies

Microwave-Assisted Coupling

Recent advances utilize microwave irradiation to accelerate the N-alkylation step:

- Conditions: 150°C, 300W, 30 minutes

- Yield improvement: 78% → 92%

- Side products: Reduced from 15% to <3%

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for large-scale synthesis:

- Residence time: 8 minutes at 100°C

- Productivity: 2.8 kg/day using microreactors

- Purity: 99.1% by in-line HPLC monitoring

Purification and Analytical Considerations

Chromatographic Methods

- Normal-phase silica: Ethyl acetate/hexane (3:7 → 1:1)

- Reverse-phase C18: Acetonitrile/water (0.1% TFA) gradient

- Critical impurities:

- Unreacted piperazine (Rt = 2.1 min)

- Over-alkylated product (Rt = 12.8 min)

Crystallization Optimization

Ternary phase diagram analysis identified optimal solvent system:

- Ethanol/water/diethyl ether (6:3:1)

- Crystal habit: Needles → prisms (improved filtration)

- Polymorph control: Form I (thermodynamically stable)

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the piperazine-thiazole core. Key steps include:

- Coupling reactions : Use of nucleophilic substitution to attach the 2-phenylthiazole moiety to the piperazine ring .

- Methoxy-ethanone introduction : Acylation under anhydrous conditions with methoxyacetyl chloride, requiring inert atmospheres (e.g., nitrogen) to prevent hydrolysis .

- Hydrochloride salt formation : Final treatment with HCl in polar solvents (e.g., ethanol) to precipitate the salt .

Critical factors : Temperature control (<60°C for acylation), solvent choice (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for nucleophilic substitution) to minimize side products .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- NMR spectroscopy : 1H and 13C NMR in deuterated DMSO or CDCl3 to confirm methoxy (-OCH3), piperazine (N-CH2), and thiazole (C=S) groups .

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen bonding patterns, particularly for the hydrochloride salt .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., m/z 415.2 for [M+H]+) and fragmentation patterns .

Q. How can solubility and stability be optimized under experimental conditions?

Methodological Answer:

- Solubility screening : Test in buffered solutions (pH 4–8) and solvents (DMSO, ethanol). Piperazine derivatives often show better solubility in acidic aqueous media due to protonation .

- Stability studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the methoxy group) can be mitigated by storage at -20°C in anhydrous conditions .

Q. What purification techniques ensure high purity for pharmacological assays?

Methodological Answer:

- Column chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydrochloride salt with >98% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment .

Q. Which analytical techniques validate purity and identity during synthesis?

Methodological Answer:

- TLC : Monitor reaction progress using silica plates (ethyl acetate:hexane = 1:1, Rf ~0.3 for the product) .

- Elemental analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .

- DSC/TGA : Assess thermal stability (decomposition >200°C) and hydrate formation .

Advanced Research Questions

Q. How can target-specific biological activity be validated, and what assays are suitable?

Methodological Answer:

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases or GPCRs due to the thiazole-piperazine scaffold .

- In vitro assays :

- Enzyme inhibition (IC50 determination via fluorescence polarization).

- Cell viability (MTT assay in cancer cell lines, e.g., MCF-7) .

- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and assess off-target effects via counter-screening .

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

- Batch variability analysis : Compare purity (HPLC) and salt form (XRD) between studies. Impurities >2% can skew IC50 values .

- Assay standardization : Replicate under identical conditions (e.g., serum-free media, 37°C, 5% CO2) to isolate protocol-driven discrepancies .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate significance of divergent results, adjusting for cell line heterogeneity .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

Methodological Answer:

- Analog synthesis : Modify the thiazole’s phenyl group (e.g., electron-withdrawing substituents) or piperazine’s N-substituents to enhance binding .

- Pharmacokinetic profiling : Measure logP (shake-flask method) and metabolic stability (microsomal incubation) to prioritize analogs with improved bioavailability .

- In silico modeling : QSAR models (e.g., CoMFA) correlate structural changes with activity trends .

Q. What experimental designs address in vitro-to-in vivo efficacy gaps?

Methodological Answer:

- ADME-Tox profiling :

- Plasma protein binding (ultrafiltration) and CYP450 inhibition (luminescent assays) .

- Rodent pharmacokinetics: IV/PO dosing to calculate bioavailability (AUC0–24h) .

- Tissue distribution studies : Radiolabeled compound (14C) tracking via autoradiography .

Q. How can pharmacokinetic properties be enhanced without compromising activity?

Methodological Answer:

- Prodrug design : Introduce ester moieties to the methoxy group for improved absorption, with enzymatic cleavage in vivo .

- Nanoparticle formulation : Encapsulate in PLGA nanoparticles to prolong half-life and reduce renal clearance .

- Salt selection : Compare hydrochloride, sulfate, and mesylate salts for solubility and stability trade-offs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.